molecular formula C22H16ClN3O2 B2464757 N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide CAS No. 899974-71-1

N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide

Cat. No.: B2464757
CAS No.: 899974-71-1
M. Wt: 389.84
InChI Key: BLDGGJLLEVHGEG-UHFFFAOYSA-N
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Description

N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide is a versatile chemical compound known for its complex molecular structure. This compound is used extensively in scientific research due to its unique properties, which enable diverse applications in various fields such as medicine, materials science, and catalysis.

Chemical Reactions Analysis

N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to alterations in their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide can be compared with other similar compounds, such as:

  • N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)urea
  • N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)carbamate

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. This compound is unique due to its oxalamide linkage, which imparts distinct reactivity and stability characteristics.

Properties

IUPAC Name

N'-benzhydryl-N-(5-chloro-2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c23-18-12-11-17(14-24)19(13-18)25-21(27)22(28)26-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,20H,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDGGJLLEVHGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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